2,2'-{[(2,6-dimethylphenyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes isoindole and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with isoindole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .
Scientific Research Applications
2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-
Uniqueness
2-{[(2,6-DIMETHYLPHENYL)[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21N3O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[N-[(1,3-dioxoisoindol-2-yl)methyl]-2,6-dimethylanilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H21N3O4/c1-16-8-7-9-17(2)22(16)27(14-28-23(30)18-10-3-4-11-19(18)24(28)31)15-29-25(32)20-12-5-6-13-21(20)26(29)33/h3-13H,14-15H2,1-2H3 |
InChI Key |
LGISEMRRSROXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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